CYP2A6 Inhibitory Potency: 4-(2-Toluidino)-2H-chromen-2-one vs. 4-(4-Methoxyphenylamino)-2H-chromen-2-one
In a human liver microsome CYP2A6 inhibition assay using coumarin as the probe substrate (5 min pre-incubation, NADPH-regenerating system), 4-(2-toluidino)-2H-chromen-2-one (CHEMBL4173133, BDBM50366334) displayed an IC50 of 51 nM [1]. Under the same assay conditions, the para-methoxy analog 4-(4-methoxyphenylamino)-2H-chromen-2-one (CHEMBL4165094, BDBM50366336) showed a substantially weaker IC50 of 1.20 × 10³ nM (1.20 µM) [2]. This represents an approximately 24-fold potency advantage for the ortho-methyl substituted compound.
| Evidence Dimension | CYP2A6 inhibition potency (IC50) |
|---|---|
| Target Compound Data | 51 nM |
| Comparator Or Baseline | 4-(4-methoxyphenylamino)-2H-chromen-2-one: 1200 nM |
| Quantified Difference | ~24-fold higher potency (lower IC50) for the ortho-toluidino derivative |
| Conditions | Human liver microsomes; substrate: coumarin; 5 min pre-incubation; NADPH-regenerating system; fluorimetric detection |
Why This Matters
For researchers probing CYP2A6-mediated metabolism or screening for isoform-selective inhibitors, the 51 nM IC50 of the ortho-toluidino compound offers a meaningful potency window that the para-methoxy comparator cannot provide, directly influencing assay sensitivity and compound prioritization.
- [1] BindingDB BDBM50366334 (CHEMBL4173133): Inhibition of CYP2A6 in human liver microsomes (coumarin substrate), IC50 = 51 nM. https://www.bindingdb.org/bind/BDBM50366334 View Source
- [2] BindingDB BDBM50366336 (CHEMBL4165094): Inhibition of CYP2A6 in human liver microsomes (coumarin substrate), IC50 = 1.20E+3 nM. https://www.bindingdb.org/bind/BDBM50366336 View Source
